MNI-caged-L-glutamate

説明

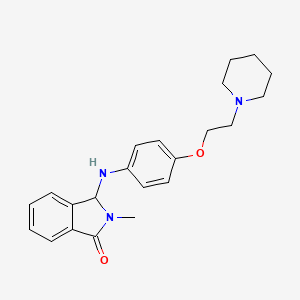

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI). It rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . It is also suitable for use with two-photon uncaging microscopy .

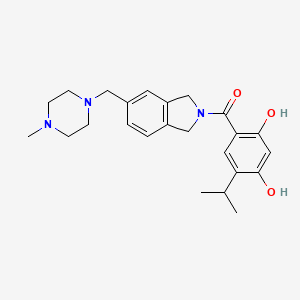

Molecular Structure Analysis

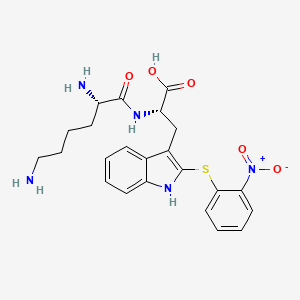

The chemical formula of MNI-caged-L-glutamate is C14H17N3O6 . Its exact mass is 323.11 and its molecular weight is 323.305 .

Chemical Reactions Analysis

Upon exposure to light (300 - 380 nm excitation), L-glutamate is cleaved off MNI and released within submicroseconds . This compound can be used to investigate the mechanisms of fast synaptic glutamate receptors in situ .

Physical And Chemical Properties Analysis

MNI-caged-L-glutamate is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . It is 2.5-fold more efficient at releasing L-glutamate than NI-caged L-glutamate .

Relevant Papers

- “Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters” by Canepari et al .

- “Two-Photon Uncaging of Glutamate” by Graham C. R. Ellis-Davies .

- “4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices” by Graham C. R. Ellis-Davies, Masanori Matsuzaki, Martin Paukert, Haruo Kasai and Dwight E. Bergles .

科学的研究の応用

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI). It is pharmacologically inactive at neuronal glutamate receptors and transporters (up to mM concentrations) . Upon exposure to light (300 - 380 nm excitation), L-glutamate is cleaved off MNI and released within submicroseconds . This compound can be used to investigate the mechanisms of fast synaptic glutamate receptors in situ .

One specific application of MNI-caged-L-glutamate is in the field of Cellular Neurophysiology . In a study, MNI-caged γ-D-glutamyl-glycine (γ-DGG), a fast-equilibrating competitive glutamate receptor antagonist, was developed and characterized . The compound was applied at concentrations up to 5 mM without affecting climbing fiber-Purkinje cell (CF-PC) transmission, permitting release of up to 1.5 mM γ-DGG in 1 ms in wide-field flashlamp photolysis . The time-course of receptor activation by synaptically released glutamate was investigated by timed photolysis of MNI-caged-γ-DGG at defined intervals following CF stimulation in the second EPSCs . The results showed that MNI-caged γ-DGG can be used at concentrations up to 5 mM to release mM concentrations by flashlamp or laser photolysis and that timing of competition with synaptic L-glutamate can be resolved with 1 ms precision with flashlamp photolysis .

-

Two-Photon Uncaging Microscopy MNI-caged-L-glutamate is suitable for use with two-photon uncaging microscopy . This technique allows for the precise spatial and temporal control of glutamate release, which is particularly useful in neuroscience research for studying synaptic transmission and plasticity . The compound is optically compatible with other chromophores used for fluorescence imaging, such as GFP, YFP, and most Ca2+ dyes .

-

Investigation of Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses MNI-caged-L-glutamate can be used to investigate transmitter dynamics and receptor properties at glutamatergic synapses . In one study, researchers used MNI-caged γ-D-glutamyl-glycine (γ-DGG), a fast-equilibrating competitive glutamate receptor antagonist, to investigate the time-course of receptor activation by synaptically released glutamate . The results showed that competition for binding and activation of AMPA receptors occurs during the late phase of the EPSC, due to either delayed transmitter release or persistence of glutamate in the synaptic region .

-

Synaptic Physiology MNI-caged-L-glutamate is also used in synaptic physiology . Because light can be focused and directed to any point across a neuron, it can be used to uncage known amounts of neurotransmitter at visually designated positions for defined periods, permitting controlled receptor activation of single synapses . This makes the photolysis beam a “magic wand” for synaptic physiology .

-

Investigation of Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses MNI-caged-L-glutamate can be used to investigate transmitter dynamics and receptor properties at glutamatergic synapses . In one study, researchers used MNI-caged γ-D-glutamyl-glycine (γ-DGG), a fast-equilibrating competitive glutamate receptor antagonist, to investigate the time-course of receptor activation by synaptically released glutamate . The results showed that competition for binding and activation of AMPA receptors occurs also during the late phase of the EPSC, due to either delayed transmitter release or persistence of glutamate in the synaptic region .

-

Synaptic Physiology MNI-caged-L-glutamate is also used in synaptic physiology . Because light can be focused and directed to any point across a neuron, it can be used to uncage known amounts of neurotransmitter at visually designated positions for defined periods, permitting controlled receptor activation of single synapses . This makes the photolysis beam a “magic wand” for synaptic physiology .

-

Two-Photon Uncaging Microscopy MNI-caged-L-glutamate is suitable for use with two-photon uncaging microscopy . This technique allows for the precise spatial and temporal control of glutamate release, which is particularly useful in neuroscience research for studying synaptic transmission and plasticity . The compound is optically compatible with other chromophores used for fluorescence imaging, such as GFP, YFP, and most Ca2+ dyes .

特性

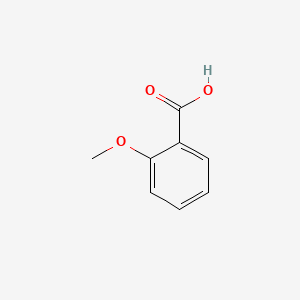

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDBZKXGUNITQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424987 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MNI-caged-L-glutamate | |

CAS RN |

295325-62-1 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

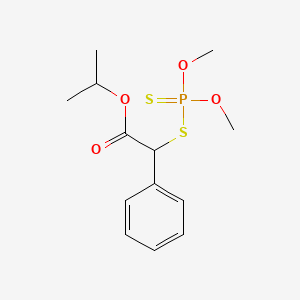

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

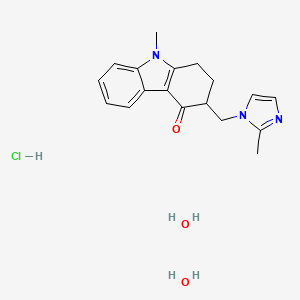

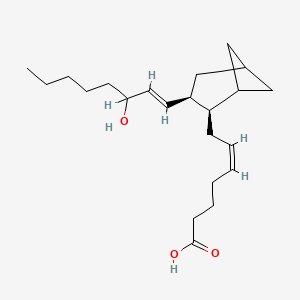

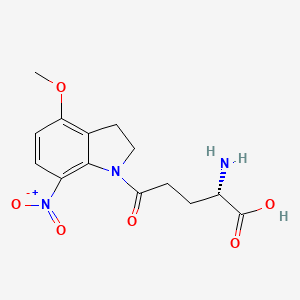

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)